9-(4-(2-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
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Description
9-(4-(2-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C27H24FN3O4S and its molecular weight is 505.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Quinoline derivatives have been synthesized through various chemical reactions, focusing on their potential as antimicrobial and anticancer agents. For instance, novel synthesis techniques have been developed for tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones, demonstrating key steps such as regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions, highlighting the structural diversity achievable within this chemical class (Chu, 1990). Further, the synthesis of novel 2,3,4,9-tetrahydroisothiazolo[5,4-b][1,8]naphthyridine-3,4-diones and quinoline-3,4-dione derivatives illustrates the utility of iminochlorothioformates in constructing complex quinoline frameworks, showcasing the structural versatility and potential therapeutic applications of these compounds (Chu & Claiborne, 1991).
Antimicrobial Activity
Quinoline derivatives have been evaluated for their antimicrobial properties, with some compounds exhibiting significant in vitro and in vivo activities against various bacterial strains. Research has shown that novel oxazino quinolone derivatives possess potent antimycobacterial activities, offering new avenues for treating mycobacterial infections (Dinakaran et al., 2008). Similarly, the synthesis of tetracyclic quinolone antibacterials has led to the identification of compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents (Taguchi et al., 1992).
Anticancer Activity
Investigations into the anticancer potential of quinoline derivatives have yielded promising results. For example, the design and synthesis of 4-aminoquinoline derived sulfonyl analogs using a hybrid pharmacophore approach have led to the identification of compounds with potent anticancer activity across various cancer cell lines, suggesting their potential as effective and safe anticancer agents (Solomon, Pundir, & Lee, 2019).
Properties
IUPAC Name |
8-(benzenesulfonyl)-9-[4-(2-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c28-21-8-4-5-9-23(21)30-10-12-31(13-11-30)27-20-16-24-25(35-15-14-34-24)17-22(20)29-18-26(27)36(32,33)19-6-2-1-3-7-19/h1-9,16-18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQMAWQRKTUSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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